molecular formula C13H19NO B15315801 n-Methyl-2-phenyl-1-(tetrahydrofuran-2-yl)ethan-1-amine

n-Methyl-2-phenyl-1-(tetrahydrofuran-2-yl)ethan-1-amine

Cat. No.: B15315801
M. Wt: 205.30 g/mol
InChI Key: VGYYMPXHPORENV-UHFFFAOYSA-N
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Description

n-Methyl-2-phenyl-1-(tetrahydrofuran-2-yl)ethan-1-amine is a chiral secondary amine featuring a phenyl ring, a tetrahydrofuran (THF) moiety, and an N-methyl group. The THF ring introduces a stereogenic center, making enantioselective synthesis critical for applications in pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-methyl-1-(oxolan-2-yl)-2-phenylethanamine

InChI

InChI=1S/C13H19NO/c1-14-12(13-8-5-9-15-13)10-11-6-3-2-4-7-11/h2-4,6-7,12-14H,5,8-10H2,1H3

InChI Key

VGYYMPXHPORENV-UHFFFAOYSA-N

Canonical SMILES

CNC(CC1=CC=CC=C1)C2CCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-2-phenyl-1-(tetrahydrofuran-2-yl)ethan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-2-phenyl-1-(tetrahydrofuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Alkyl halides, alkoxides, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines, alcohols.

    Substitution: Halogenated amines, alkylated amines.

Scientific Research Applications

n-Methyl-2-phenyl-1-(tetrahydrofuran-2-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Methyl-2-phenyl-1-(tetrahydrofuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chirality and Stereochemical Considerations

  • The THF moiety in the target compound creates a chiral center, necessitating asymmetric synthesis. Methods like diastereomeric salt resolution () or biocatalytic transaminase approaches () are relevant. For example, reports >99% enantiomeric excess (ee) for chiral pyridinyl ethanamines, suggesting similar strategies could apply to the target compound.
  • In contrast, compounds like N-benzyl-1-phenyl-2-(p-tolyl)ethan-1-amine () are synthesized as inseparable diastereomeric mixtures (61:39 ratio), highlighting challenges in stereochemical control for bulkier substituents.

Pharmacological Implications

  • Benzimidazole Derivatives : Isotonic agents like isotonitazene () demonstrate potent opioid activity via µ-opioid receptor binding, attributed to their benzimidazole-ethanamine scaffold. While the target compound lacks this heterocycle, its amine and aromatic groups suggest possible CNS activity.
  • Enzyme Inhibition : Compounds with 1-(pyridin-2-yl)ethan-1-amine moieties () are bioactive in acetylcholinesterase (AChE) inhibition. The THF group in the target compound could mimic cyclic amine inhibitors (e.g., donepezil) by enhancing binding to enzyme active sites.

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